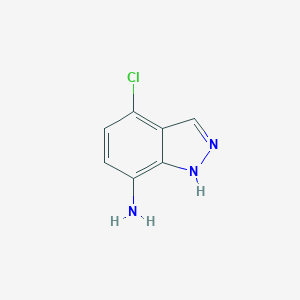

4-Chloro-1H-indazol-7-amine

Übersicht

Beschreibung

4-Chloro-1H-indazol-7-amine is a heterocyclic compound that belongs to the indazole family Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1H-indazol-7-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-chlorobenzonitrile with hydrazine hydrate under reflux conditions to form the indazole ring. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate to facilitate the cyclization process.

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized to increase yield and reduce costs. This often involves the use of continuous flow reactors and automated systems to control reaction parameters precisely. The use of regioselective bromination and heterocycle formation with hydrazine has been demonstrated to produce the desired compound in good yields .

Analyse Chemischer Reaktionen

Types of Reactions

4-Chloro-1H-indazol-7-amine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which can be useful in further synthetic applications.

Common Reagents and Conditions

Substitution: Reactions typically involve nucleophiles like amines or thiols in the presence of a base.

Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Major Products Formed

The major products formed from these reactions include various substituted indazoles, which can be further functionalized for specific applications in medicinal chemistry .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

4-Chloro-1H-indazol-7-amine has several notable applications in scientific research:

Medicinal Chemistry

The compound has been investigated for its potential therapeutic effects in treating various diseases, particularly cancer and inflammatory conditions. Its anticancer properties have been highlighted in studies demonstrating its ability to inhibit cell proliferation in cancer cell lines, such as human colorectal cancer cells (HCT116). Mechanisms of action include:

- Inhibition of Key Pathways : Interacting with Bcl2 family members and the p53/MDM2 pathway, leading to increased apoptosis.

- IC50 Values : Demonstrated IC50 values ranging from 14.3 μM to 59.0 μM against various cancer types, indicating significant potency without substantial toxicity to normal cells.

Anti-inflammatory and Antimicrobial Activity

The compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory mediators like prostaglandin E2 and tumor necrosis factor-alpha. Additionally, it shows promise in antimicrobial applications, suggesting potential use in treating bacterial infections.

Chemical Synthesis

In organic chemistry, this compound serves as a building block for synthesizing more complex organic compounds. Its unique structure allows for various chemical modifications, leading to derivatives with enhanced biological activity.

Data Table: Applications Overview

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer agents | Inhibits cell growth in cancer cell lines |

| Anti-inflammatory drugs | Reduces levels of inflammatory cytokines | |

| Antimicrobial agents | Effective against certain bacterial strains | |

| Organic Chemistry | Building block for complex organic synthesis | Facilitates synthesis of derivatives |

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

-

Anticancer Activity Study :

- Objective : To assess the compound's effect on colorectal cancer cells.

- Methodology : Treatment of HCT116 cells with varying concentrations of the compound.

- Results : Significant inhibition of cell proliferation with associated apoptosis.

-

Anti-inflammatory Mechanism Study :

- Objective : To investigate the compound's impact on inflammatory mediators.

- Methodology : Measurement of prostaglandin E2 and TNF-alpha levels post-treatment.

- Results : Notable reduction in inflammatory markers.

Wirkmechanismus

The mechanism of action of 4-Chloro-1H-indazol-7-amine involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or antimicrobial actions. The exact pathways and molecular targets can vary depending on the specific derivative and its intended application .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

7-Bromo-4-chloro-1H-indazol-3-amine: Used in the synthesis of Lenacapavir, a potent capsid inhibitor for the treatment of HIV-1 infections.

3-Amino-1H-indazole: Known for its potential in treating Alzheimer’s disease and iron deficiency.

Linifanib: A potent tyrosine kinase receptor inhibitor used to suppress tumor growth.

Uniqueness

4-Chloro-1H-indazol-7-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorine atom at the 4-position allows for selective reactions that are not possible with other indazole derivatives, making it a valuable compound in synthetic and medicinal chemistry .

Biologische Aktivität

4-Chloro-1H-indazol-7-amine, a member of the indazole family, has garnered attention for its diverse biological activities. This compound, characterized by the presence of a chlorine atom at the 4-position, exhibits unique chemical properties that facilitate its use in medicinal chemistry and biological research. Its potential applications range from anti-inflammatory and antimicrobial effects to its role as a precursor in the synthesis of pharmaceutical agents.

- Chemical Formula : C₇H₆ClN₃

- CAS Number : 100959-52-2

This compound's biological activity is primarily attributed to its interaction with specific molecular targets. Notably, it shares structural similarities with compounds like 7-bromo-4-chloro-1H-indazol-3-amine, which is known to inhibit the HIV-1 capsid protein, thereby obstructing viral replication. This suggests that this compound may also possess antiviral properties through similar mechanisms .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its efficacy against various cancer cell lines, including:

- A549 (lung cancer)

- MDA-MB-231 (breast cancer)

The compound induces apoptosis in cancer cells and inhibits cell proliferation, making it a candidate for further development as an anticancer agent .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of certain bacterial strains and fungi. The mechanism appears to involve disruption of microbial cell function, although specific pathways remain to be fully elucidated.

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound has shown promise as an anti-inflammatory agent. It may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines, thereby reducing inflammation in various models .

Case Studies and Research Findings

| Study | Findings |

|---|---|

| In vitro study on cancer cell lines | Demonstrated significant inhibition of cell proliferation in A549 and MDA-MB-231 cells. Induced apoptosis through caspase activation. |

| Antimicrobial efficacy testing | Showed inhibition of growth in E. coli and S. aureus; further studies are needed to confirm these findings. |

| Anti-inflammatory assays | Reduced levels of TNF-alpha and IL-6 in LPS-stimulated macrophages, indicating potential therapeutic applications in inflammatory diseases. |

Future Directions

The ongoing research into this compound suggests several avenues for future exploration:

- Detailed Mechanistic Studies : Understanding the precise biochemical pathways involved in its anticancer and anti-inflammatory activities.

- Clinical Trials : Initiating clinical trials to evaluate safety and efficacy in humans.

- Derivatization Studies : Synthesizing derivatives to enhance biological activity or selectivity for specific targets.

Eigenschaften

IUPAC Name |

4-chloro-1H-indazol-7-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN3/c8-5-1-2-6(9)7-4(5)3-10-11-7/h1-3H,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKJOFZAKOCJTDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=NNC2=C1N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20579223 | |

| Record name | 4-Chloro-1H-indazol-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20579223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100959-52-2 | |

| Record name | 4-Chloro-1H-indazol-7-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100959-52-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-1H-indazol-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20579223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.